

Biotin Labeling of ODN 1826: A Comparative Guide to Immunostimulatory Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biotin-labeled ODN 1826 sodium*

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For researchers, scientists, and drug development professionals, understanding the impact of modifications on the functional activity of synthetic oligonucleotides is paramount. This guide provides a comprehensive comparison of biotin-labeled versus unmodified Oligodeoxynucleotide (ODN) 1826, a potent agonist for Toll-like receptor 9 (TLR9). We delve into the available data on immunostimulatory performance, provide detailed experimental protocols for activity assessment, and illustrate the key signaling pathways.

Does Biotin Labeling Alter the Immunostimulatory Function of ODN 1826?

Oligodeoxynucleotide 1826 (ODN 1826) is a Class B CpG ODN known for its robust activation of the innate immune system through TLR9.^{[1][2]} This activation leads to a cascade of events, including the strong stimulation of B cells and the induction of pro-inflammatory cytokines, making it a valuable tool in immunology research and as a potential vaccine adjuvant.^{[1][2]}

A common modification to ODN 1826 is the addition of a biotin label, which facilitates its detection, capture, and immobilization in various experimental assays.^[3] A critical question for researchers is whether this modification interferes with the inherent immunostimulatory properties of the ODN.

Based on information from commercial suppliers and the widespread use of biotinylated ODN 1826 in research, the consensus is that biotin labeling does not significantly affect the immunostimulatory activity of ODN 1826.^[3] Manufacturers of biotinylated ODN 1826 report that

the labeled version retains its biological activity, potently activating murine TLR9.[3] While direct, peer-reviewed, side-by-side comparative studies are not readily available in the public domain, the consistent claims from suppliers and the successful use of biotinylated ODN 1826 in immunological studies support this conclusion. The small size of the biotin molecule, when attached via a suitable linker, is designed to minimize steric hindrance and preserve the ODN's ability to bind to TLR9.

Performance Data: Unmodified vs. Biotin-Labeled ODN 1826

The following tables summarize the expected immunostimulatory activities of both unmodified and biotin-labeled ODN 1826 based on established knowledge of ODN 1826's function and supplier-provided information for the biotinylated form.

Table 1: B-Cell Activation

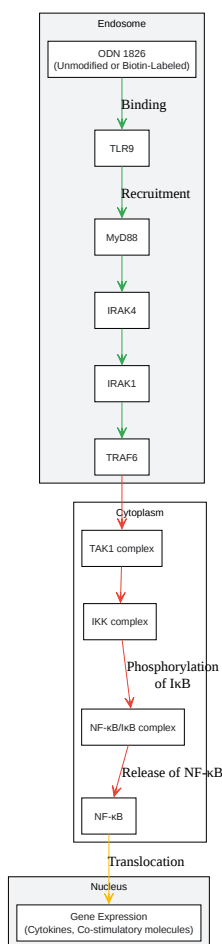
Parameter	Unmodified ODN 1826	Biotin-Labeled ODN 1826	Data Source
B-Cell Proliferation	Strong Induction	Strong Induction	[4] (for unmodified), Supplier Data (for biotin-labeled)
Upregulation of Co-stimulatory Molecules (e.g., CD80, CD86)	Significant Upregulation	Significant Upregulation	Established ODN 1826 literature, Supplier Data
Antibody Production (IgM)	Enhanced Production	Enhanced Production	[4] (for unmodified), Supplier Data

Table 2: Cytokine Induction in Murine Splenocytes

Cytokine	Unmodified ODN 1826	Biotin-Labeled ODN 1826	Data Source
Interleukin-6 (IL-6)	High Induction	High Induction	[5][6] (for unmodified), Supplier Data
Tumor Necrosis Factor-alpha (TNF- α)	Moderate to High Induction	Moderate to High Induction	[6] (for unmodified), Supplier Data
Interleukin-12 (IL-12)	Moderate Induction	Moderate Induction	Established ODN 1826 literature, Supplier Data
Interferon-alpha (IFN- α)	Weak Induction	Weak Induction	[3]

Signaling Pathway and Experimental Workflow

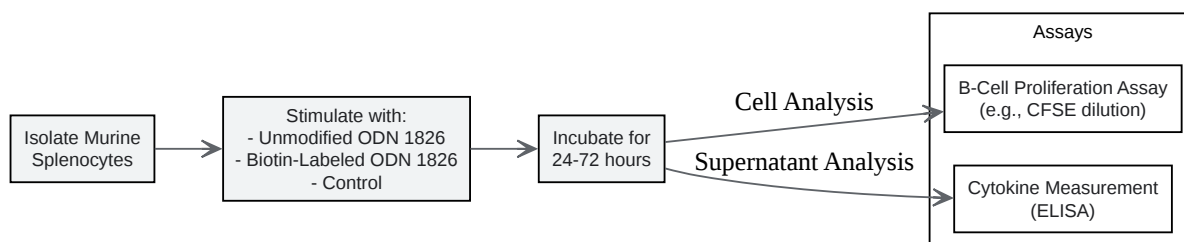
The immunostimulatory activity of ODN 1826, whether biotinylated or not, is initiated by its recognition by TLR9 within the endosomes of immune cells. This triggers a downstream signaling cascade culminating in the activation of transcription factors like NF- κ B and the subsequent expression of genes encoding cytokines and other immune-related molecules.



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Caption: TLR9 signaling pathway activated by ODN 1826.

A typical experimental workflow to compare the activity of unmodified and biotin-labeled ODN 1826 would involve stimulating immune cells and subsequently measuring B-cell proliferation and cytokine production.



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Caption: Experimental workflow for comparing ODN 1826 activity.

Experimental Protocols

Murine B-Cell Proliferation Assay (CFSE-based)

This protocol is designed to assess the ability of different ODN 1826 formulations to induce B-cell proliferation.

a. Cell Preparation:

- Isolate splenocytes from C57BL/6 mice and prepare a single-cell suspension.
- Enrich for B cells using a negative selection kit (e.g., MACS B Cell Isolation Kit).
- Label the enriched B cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 5 μ M for 10 minutes at 37°C.
- Quench the labeling reaction with 5 volumes of ice-cold complete RPMI medium.
- Wash the cells twice with complete RPMI medium.

b. Cell Culture and Stimulation:

- Resuspend the CFSE-labeled B cells to a final concentration of 1×10^6 cells/mL in complete RPMI medium.
- Plate 100 μ L of the cell suspension into each well of a 96-well round-bottom plate.
- Add 100 μ L of complete RPMI medium containing either unmodified ODN 1826, biotin-labeled ODN 1826, or a negative control ODN at a final concentration of 1 μ M.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

c. Flow Cytometry Analysis:

- Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

- Stain the cells with a fluorescently labeled anti-B220 antibody to gate on the B-cell population.
- Acquire the samples on a flow cytometer, collecting at least 10,000 events in the B220+ gate.
- Analyze the data by gating on the B220+ cells and examining the histogram of CFSE fluorescence. Proliferation is indicated by the appearance of successive peaks with reduced CFSE intensity.

Cytokine Measurement by ELISA

This protocol describes the quantification of cytokines (e.g., IL-6, TNF- α) in the supernatant of ODN-stimulated splenocytes.^{[7][8][9]}

a. Cell Culture and Stimulation:

- Isolate murine splenocytes and prepare a single-cell suspension.
- Resuspend the cells to a concentration of 2×10^6 cells/mL in complete RPMI medium.
- Plate 500 μ L of the cell suspension into each well of a 24-well plate.
- Add 500 μ L of complete RPMI medium containing either unmodified ODN 1826, biotin-labeled ODN 1826, or a negative control ODN at a final concentration of 1 μ M.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

b. Sample Collection:

- Centrifuge the plate at 400 x g for 5 minutes.
- Carefully collect the supernatant from each well without disturbing the cell pellet.
- Store the supernatants at -80°C until analysis.

c. ELISA Protocol (Sandwich ELISA):

- Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6) overnight at 4°C.
- Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
- Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Wash the plate three times.
- Add 100 µL of standards and samples (diluted as necessary) to the appropriate wells and incubate for 2 hours at room temperature.
- Wash the plate three times.
- Add 100 µL of a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
- Wash the plate three times.
- Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
- Wash the plate five times.
- Add 100 µL of a substrate solution (e.g., TMB) and incubate until a color change is observed.
- Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Conclusion

In summary, the available evidence from manufacturers and the successful application in various research settings strongly suggest that biotin labeling does not compromise the immunostimulatory activity of ODN 1826. Researchers can confidently use biotinylated ODN

1826 for applications requiring detection, purification, or immobilization without anticipating a significant loss of its TLR9-mediated biological function. For rigorous validation in specific experimental systems, a direct comparison using the protocols outlined above is recommended.

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- To cite this document: BenchChem. [Biotin Labeling of ODN 1826: A Comparative Guide to Immunostimulatory Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13383550#does-biotin-labeling-affect-the-immunostimulatory-activity-of-odn-1826>]

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